

Structural Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **2-Amino-6-fluorobenzaldehyde** (CAS No. 151585-93-2), a key aromatic building block in organic synthesis. Due to its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing fluorine atom ortho to a reactive aldehyde functionality, this compound serves as a valuable precursor in the development of pharmaceuticals and other fine chemicals. This document outlines its physicochemical properties, spectroscopic signature, and plausible synthetic and analytical methodologies.

Physicochemical Properties

2-Amino-6-fluorobenzaldehyde is a pale yellow solid.^[1] Its core structural and physical characteristics are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ FNO	[1][2]
Molecular Weight	139.13 g/mol	[2][3]
CAS Number	151585-93-2	[2][4]
Appearance	Pale yellow solid	[1]
Predicted Boiling Point	259.5 ± 25.0 °C at 760 mmHg	[1]
Predicted Density	1.293 ± 0.06 g/cm ³	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C, in a dark place.	[1][2]

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-Amino-6-fluorobenzaldehyde**. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Data (Predicted)

Chemical Shift (δ ppm)	Multiplicity	Assignment
~9.8 - 10.4	Singlet	Aldehydic proton (CHO)
~7.2 - 7.6	Multiplet	Aromatic proton
~6.6 - 6.9	Multiplet	Aromatic protons
~4.5 - 6.0	Broad Singlet	Amino protons (NH ₂)

¹³C NMR Data (Predicted)

Chemical Shift (δ ppm)	Assignment
~190 - 195	Carbonyl carbon (C=O)
~160 - 165 (d)	C-F
~150 - 155	C-NH ₂
~130 - 140 (d)	Aromatic CH
~110 - 120 (d)	Aromatic CH
~105 - 115 (d)	Aromatic CH
~110 - 115	Quaternary aromatic carbon

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Medium	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
2850 - 2750	Medium	Aldehydic C-H stretching
1700 - 1680	Strong	C=O stretching (aldehyde)
1620 - 1580	Strong	N-H bending and C=C stretching
1250 - 1150	Strong	C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

m/z Value	Interpretation
139	$[M]^+$ (Molecular ion)
138	$[M-H]^+$
111	$[M-CO]^+$
110	$[M-CHO]^+$

Crystallographic Data

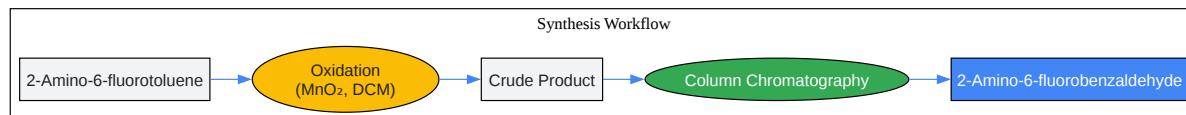
As of the latest literature search, no public crystallographic data from single-crystal X-ray diffraction is available for **2-Amino-6-fluorobenzaldehyde**. Structural confirmation relies on the combination of the spectroscopic methods detailed above.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and analysis of **2-Amino-6-fluorobenzaldehyde**, adapted from methodologies for structurally related compounds.

Synthesis of 2-Amino-6-fluorobenzaldehyde

A plausible synthetic route involves the oxidation of 2-amino-6-fluorotoluene.


Materials:

- 2-Amino-6-fluorotoluene
- Manganese dioxide (MnO_2)
- Dichloromethane (DCM)
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- Dissolve 2-amino-6-fluorotoluene in dichloromethane in a round-bottom flask.
- Add an excess of activated manganese dioxide to the solution.
- Stir the mixture vigorously at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing with additional dichloromethane.
- Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to obtain pure **2-Amino-6-fluorobenzaldehyde**.

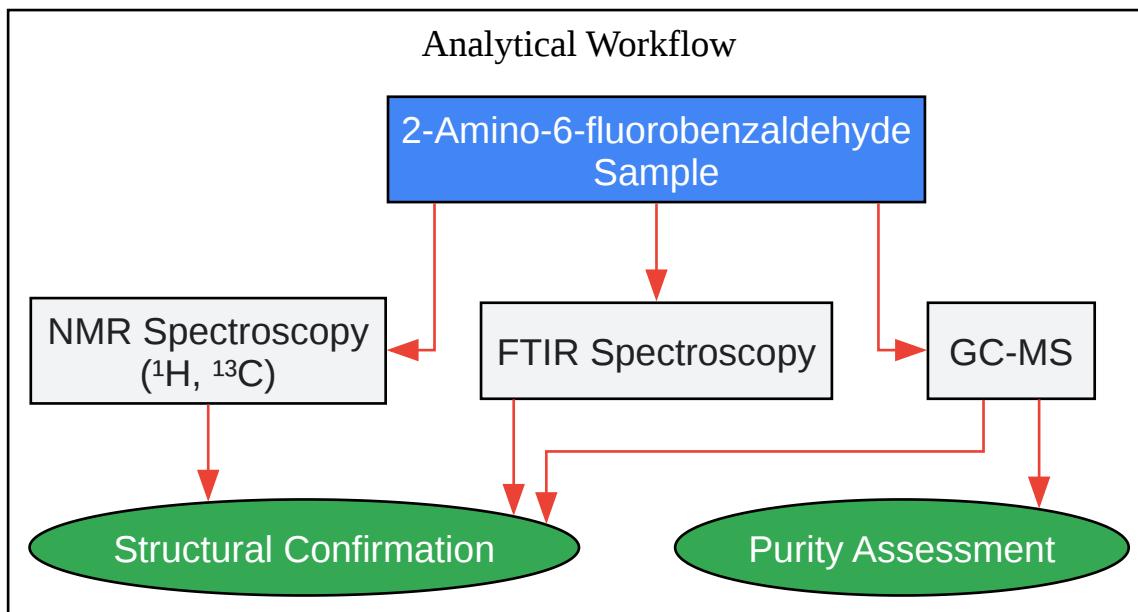
[Click to download full resolution via product page](#)

Proposed synthesis of **2-Amino-6-fluorobenzaldehyde**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Amino-6-fluorobenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. For ^{13}C NMR, a proton-decoupled pulse sequence should be used.
- Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.


Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation (ATR): Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place a small amount of the solid sample directly onto the crystal and apply pressure.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400 \text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject 1 μL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 type). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
- MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

- Analysis: Identify the peak corresponding to **2-Amino-6-fluorobenzaldehyde** by its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.

[Click to download full resolution via product page](#)

General workflow for structural characterization.

Computational Structural Analysis

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic properties of **2-Amino-6-fluorobenzaldehyde**.

Methodology:

- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Method: B3LYP functional.
- Basis Set: 6-311++G(d,p) or a similar level of theory.

Predicted Outcomes:

- Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, confirming the planarity of the aromatic ring and the orientation of the aldehyde and amino groups. Intramolecular hydrogen bonding between the amino proton and the aldehyde oxygen is a likely feature influencing the conformation.
- Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map would visualize the electron-rich (around the oxygen and nitrogen atoms) and electron-poor (around the aldehydic proton and aromatic protons) regions of the molecule, which is crucial for predicting its reactivity.
- Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts. These predicted spectra can be used to aid in the assignment of experimental spectral data.

Reactivity and Applications in Drug Development

2-Amino-6-fluorobenzaldehyde is a versatile intermediate for organic synthesis. The aldehyde group can undergo a wide range of reactions, including:

- Reductive amination: To form substituted benzylamines.
- Wittig reaction: To form substituted styrenes.
- Condensation reactions: With active methylene compounds to form α,β -unsaturated systems.
- Oxidation: To form the corresponding 2-amino-6-fluorobenzoic acid.

The amino group can be acylated, alkylated, or used as a directing group in further aromatic substitutions. The combination of these functional groups makes this molecule a valuable starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. While there is no direct evidence of this molecule being involved in specific signaling pathways, its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ -branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Structural Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111952#2-amino-6-fluorobenzaldehyde-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com